Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate
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Overview
Description
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as ethyl bromoacetate, sodium carbonate, and N-methyl pyrrolidine . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl (2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)carbamate can be compared with other benzofuran derivatives and carbamate compounds. Similar compounds include:
Benzofuran derivatives: Known for their diverse biological activities, such as anti-tumor and anti-viral properties.
Carbamate compounds: Often used as enzyme inhibitors and in the development of pharmaceuticals
Properties
IUPAC Name |
ethyl N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-24-18(23)21-15-13-8-3-4-9-14(13)25-16(15)17(22)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUNALAIVXHOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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